4-Ethylguaiacol-d5

描述

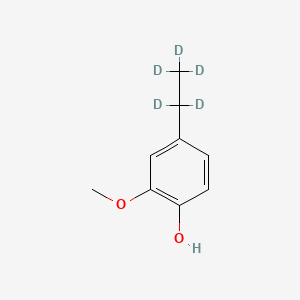

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Approaches for 4 Ethylguaiacol D5

Precursor Compounds and Reaction Pathways for Deuteration of 4-Ethylguaiacol

The synthesis of 4-Ethylguaiacol-d5 involves the introduction of five deuterium (B1214612) atoms onto the ethyl group of the 4-ethylguaiacol molecule. lgcstandards.comnih.gov While specific proprietary synthesis methods are not always fully disclosed, general synthetic strategies for similar compounds suggest several potential pathways.

One common approach for producing the unlabeled 4-ethylguaiacol involves the acylation of guaiacol (B22219) followed by a reduction reaction. google.com To create the deuterated analog, a deuterated reagent would be introduced during the synthesis. For instance, a deuterated ethylating agent could be used to alkylate a suitable precursor.

Another potential route involves starting with a precursor that already contains the desired deuterated functional group. For example, a deuterated analogue of ferulic acid could be decarboxylated and then reduced to yield this compound. google.com The synthesis of the deuterated precursor itself would likely involve reactions with deuterated reagents such as deuterium gas (D2) with a suitable catalyst, or deuterated reducing agents.

A convenient and cost-effective method for deuteration is microwave-assisted deuterium exchange. researchgate.net This technique can be used to incorporate deuterium atoms onto the aromatic ring of volatile phenols, which enhances the stability of the label during mass spectrometry fragmentation. researchgate.net

The selection of the synthetic route depends on factors such as the availability and cost of deuterated starting materials, reaction efficiency, and the ability to control the specific positions of isotopic labeling.

Characterization of Isotopic Enrichment and Purity for Research Applications

The utility of this compound as an internal standard is directly dependent on its isotopic enrichment and chemical purity. Therefore, rigorous characterization is essential.

Isotopic Enrichment refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. This is typically determined using mass spectrometry (MS). By comparing the mass spectra of the labeled and unlabeled compounds, the relative abundance of the d5 species can be calculated. It is common to also find smaller amounts of d1, d2, d3, and d4 species, as well as some remaining unlabeled (d0) compound. lgcstandards.com

Chemical Purity is the percentage of the material that is the target compound, irrespective of its isotopic composition. This is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID). lgcstandards.comlgcstandards.com These methods separate the target compound from any impurities or byproducts from the synthesis.

Structural Confirmation is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the molecular structure and the positions of the deuterium labels. lgcstandards.com Infrared (IR) spectroscopy and mass spectrometry further corroborate the identity of the synthesized compound. lgcstandards.com

The combination of these analytical techniques provides a comprehensive profile of the this compound standard, ensuring its accuracy and reliability for quantitative research applications. lgcstandards.com For instance, a commercially available standard of this compound may have a purity of >95% as determined by HPLC. lgcstandards.com

Strategies for Large-Scale and Cost-Effective Production of this compound for Academic Use

The production of deuterated standards can be expensive, which can be a barrier for academic research. However, several strategies can be employed to enable larger-scale and more cost-effective production.

One approach is the optimization of synthetic routes to improve yields and reduce the number of reaction steps. google.com For example, developing a one-step synthesis from readily available starting materials would significantly lower production costs. google.com Research into more efficient catalysts, such as using solid acids like zeolites instead of expensive and corrosive catalysts like PtO2 or strong liquid acids, can also reduce costs and simplify purification. google.com

Microwave-assisted synthesis is another strategy that can lead to faster reaction times and potentially higher yields, contributing to cost-effectiveness. researchgate.net Furthermore, exploring different deuteration methods, such as hydrogen-deuterium exchange using an excess of a deuterated solvent, can sometimes be a simpler and cheaper alternative to a full multi-step synthesis, although the position of labeling may be less specific. acanthusresearch.com

For academic use, collaborations between research groups or the establishment of core facilities for the synthesis of commonly used internal standards can help to distribute the costs and expertise. This allows for the production of larger batches, which often reduces the per-unit cost. Additionally, developing methods that utilize less expensive deuterated reagents is a key consideration.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source |

| CAS Number | 1219803-12-9 | lgcstandards.comlgcstandards.com |

| Molecular Formula | C₉D₅H₇O₂ | lgcstandards.com |

| Molecular Weight | 157.22 g/mol | lgcstandards.comnih.gov |

| Synonyms | 4-(Ethyl-d5)-2-methoxyphenol, 2-Methoxy-4-(pentadeuteroethyl)phenol | lgcstandards.comlgcstandards.com |

| Purity (Typical) | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | +4°C | lgcstandards.com |

Advanced Analytical Methodologies Leveraging 4 Ethylguaiacol D5 As an Internal Standard

Chromatographic Separation Techniques in Conjunction with Isotopic Standards

The accurate quantification of 4-ethylguaiacol, a compound often associated with spoilage in wine and certain food products, relies on robust analytical methods. researchgate.net The use of its deuterated isotopologue, 4-ethylguaiacol-d5, as an internal standard is a cornerstone of precise analysis, particularly when coupled with chromatographic separation techniques. acanthusresearch.com This approach, known as stable isotope dilution analysis (SIDA), is recognized for its ability to compensate for variations in sample extraction and matrix effects. awri.com.au

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a frequently employed technique for the analysis of volatile phenols like 4-ethylguaiacol due to its high resolving power for such compounds. researchgate.netresearchgate.net When using this compound as an internal standard, the near-identical chromatographic behavior of the analyte and the standard ensures they co-elute or elute in close proximity, which is essential for accurate quantification. acanthusresearch.com Various sample preparation techniques are often used prior to GC analysis, including liquid-liquid extraction and solid-phase microextraction (SPME), to concentrate the analytes from complex matrices like wine. researchgate.net The use of a deuterated internal standard is particularly advantageous in these multi-step procedures as it accounts for any analyte loss during preparation. awri.com.au

GC methods are typically coupled with mass spectrometry (GC-MS) for detection, which allows for the differentiation between the analyte and the deuterated standard based on their mass-to-charge ratios. sigmaaldrich.com The selection of an appropriate GC column is critical for separating 4-ethylguaiacol from other matrix components. journals.ac.za

Table 1: Exemplary GC Method Parameters for Volatile Phenol (B47542) Analysis

| Parameter | Condition |

|---|---|

| Column | J&W DB-FFAP (60 m, 0.25 mm i.d., 0.5 µm film thickness) journals.ac.za |

| Oven Program | 40°C (1 min), then 25°C/min to 150°C (3 min), then 5°C/min to 200°C (5 min), then 5°C/min to 250°C (2 min) journals.ac.za |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min journals.ac.za |

| Injection Mode | Splitless at 250°C journals.ac.za |

| Internal Standard | this compound (or other suitable deuterated analog) nih.gov |

Liquid Chromatography (LC) Methodologies

While GC is common, liquid chromatography (LC) offers an alternative for the analysis of volatile phenols, often with simpler sample preparation. researchgate.net LC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can provide high sensitivity and selectivity. nih.govacs.org In LC, this compound again serves as an ideal internal standard, co-eluting with the native compound and compensating for matrix-induced ionization suppression or enhancement in the MS source. acanthusresearch.com

A significant advantage of LC-based methods is the potential for direct injection of diluted samples, such as wine, which minimizes sample handling and potential for analyte loss. nih.govacs.org The separation is typically achieved using a reversed-phase column with a gradient elution of solvents like acetonitrile (B52724) and water. nih.govacs.org

Table 2: Illustrative LC Method Parameters for 4-Ethylguaiacol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water nih.govacs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govacs.org |

| Internal Standard | This compound |

| Sample Preparation | Dilution with methanol (B129727) followed by direct injection nih.govacs.org |

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the definitive detection method when using stable isotope-labeled internal standards like this compound. acanthusresearch.com The mass difference between the analyte and the standard allows for their simultaneous but distinct detection, which is the foundation of the isotope dilution technique.

Electron Ionization (EI) Mass Spectrometry Applications

Electron ionization (EI) is a "hard" ionization technique commonly used in GC-MS that results in extensive fragmentation of molecules. acdlabs.com This fragmentation pattern is highly reproducible and acts as a chemical fingerprint, aiding in compound identification. acdlabs.com For 4-ethylguaiacol, the molecular ion (M+) is observed, along with characteristic fragment ions. The use of this compound provides a distinct molecular ion and fragment ions that are 5 mass units higher than those of the native compound, allowing for their clear differentiation in the mass spectrum.

A common fragmentation pathway for 4-ethylguaiacol (molecular weight ~152 g/mol ) involves the loss of a methyl group (-CH3) from the ethyl side chain, resulting in a prominent fragment ion. acs.org In selected ion monitoring (SIM) mode, the instrument can be set to monitor specific ions for both the analyte and the internal standard to enhance sensitivity and selectivity. journals.ac.za

Table 3: Characteristic Ions in EI-MS for 4-Ethylguaiacol and its d5-Isotopologue

| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) |

|---|---|---|

| 4-Ethylguaiacol | 152 | 137 (loss of CH3) researchgate.net |

| This compound | 157 | 142 (loss of CH3) |

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) provides an even higher level of selectivity and sensitivity, making it ideal for analyzing trace compounds in complex matrices. mdpi.com This technique is frequently paired with both GC and LC. mdpi.comcapes.gov.br In MS/MS, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. acs.org This process is known as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored for one or more analytes.

For 4-ethylguaiacol, a common MRM transition is the fragmentation of the precursor molecular ion (m/z 151 in some ionization modes) to a stable product ion. nih.govacs.org The corresponding transition for this compound would be monitored simultaneously. The high specificity of MRM minimizes interference from other co-eluting compounds, leading to very low limits of detection and quantification. nih.govacs.org

Table 4: Representative MRM Transitions for 4-Ethylguaiacol and its d5-Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 4-Ethylguaiacol | 151 | 136 nih.govacs.org |

| This compound | 156 | 141 |

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) and Orbitrap, provide highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. researchgate.net This capability is invaluable for the unambiguous identification of analytes and for differentiating them from isobaric interferences (compounds with the same nominal mass but different elemental formulas). researchgate.net

When analyzing 4-ethylguaiacol using HRMS, the exact mass of the molecular ion can be measured with a high degree of precision. The use of this compound as an internal standard in HRMS workflows follows the same principles as in low-resolution MS, but with the added benefit of increased confidence in compound identification. researchgate.net HRMS is particularly useful in non-targeted screening for a wide range of contaminants in food and beverages. nih.govfrontiersin.org The high resolving power of these instruments can separate the analyte signal from matrix interferences that might overlap in lower-resolution instruments. sciex.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Ethylguaiacol |

| This compound |

| Acetonitrile |

| Methane |

| Oxygen |

| Carbon |

| Nitrogen |

| Hydrogen |

Pre-Analytical Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is paramount for the reliable quantification of 4-ethylguaiacol. The primary goal is to efficiently isolate the analyte from the sample matrix while minimizing interferences. The use of this compound as an internal standard from the initial stage of sample workup is critical to correct for procedural losses and matrix effects.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile compounds like 4-ethylguaiacol. researchgate.netnih.gov The optimization of several experimental parameters is essential to maximize extraction efficiency. nih.gov

Fiber Selection: The choice of SPME fiber coating significantly influences the extraction efficiency. For volatile phenols, fibers with a combination of divinylbenzene (B73037) (DVB), carboxen (CAR), and polydimethylsiloxane (B3030410) (PDMS) are often selected due to their high affinity for these compounds. researchgate.netresearchgate.net For instance, a DVB/CAR/PDMS fiber was found to be optimal for the extraction of volatile compounds, including phenols, in wine. researchgate.net Other studies have successfully used fibers coated with 100 µm of PDMS for analyzing 4-ethylguaiacol and 4-ethylphenol (B45693) in red wines. nih.gov

Extraction Temperature and Time: These parameters are interdependent and affect the partitioning of the analyte between the sample, the headspace, and the fiber. Optimization studies have identified optimal extraction temperatures ranging from 33°C to 80°C and times from 15 to 55 minutes. researchgate.netnih.gov For example, an analysis of beer samples found optimal conditions to be an extraction temperature of 80°C for 55 minutes. researchgate.net In another study, an extraction temperature of 35°C for 15 minutes was deemed optimal. semanticscholar.org

Salt Addition: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase. gcms.cz This "salting-out" effect reduces the solubility of volatile organic compounds, promoting their transfer into the headspace and subsequent adsorption onto the SPME fiber. nih.govresearchgate.net The optimal amount of salt must be determined empirically; for example, incubating 5 ml of wine with 2g of NaCl has been shown to be effective. researchgate.net

A summary of optimized HS-SPME parameters from various studies is presented below.

| Parameter | Optimized Condition | Matrix | Reference |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Beer, Wine | researchgate.netresearchgate.net |

| 100 µm Polydimethylsiloxane (PDMS) | Wine | nih.gov | |

| Extraction Temp. | 80 °C | Beer | researchgate.net |

| 45 °C | Wine | researchgate.netnih.gov | |

| 35 °C | Model Wine | semanticscholar.org | |

| 33 °C | Water | nih.gov | |

| Extraction Time | 55 min | Beer | researchgate.net |

| 30 min | Wine | researchgate.net | |

| 15 min | Model Wine | semanticscholar.org | |

| 39 min | Water | nih.gov | |

| Salt Addition | 4 g NaCl in 10 mL | Water-based samples | gcms.cz |

| 2 g NaCl in 5 mL | Wine | researchgate.net | |

| 19.5% NaCl | Water | nih.gov |

While HS-SPME is prevalent, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) remain valuable techniques for extracting 4-ethylguaiacol, particularly from complex matrices. researchgate.net

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the sample (usually aqueous) and an immiscible organic solvent. Dichloromethane has been a traditional choice for extracting a wide range of analytes, including volatile phenols, from wine. sci-hub.se More recently, a mixture of pentane (B18724) and ethyl acetate (B1210297) (1:1 ratio) has been used effectively to extract both free and bound volatile organic compounds from grape and wine samples after the addition of an internal standard solution containing this compound. acs.org LLE protocols often involve vigorous shaking followed by centrifugation to separate the phases. However, LLE can have lower extraction efficiency and higher variability compared to SPE and SLE (Solid-Liquid Extraction).

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. researchgate.net The analyte is later eluted with a small volume of an appropriate solvent. This technique offers advantages such as higher analyte concentration, lower solvent consumption, and improved sample cleanup compared to LLE. researchgate.net For volatile phenols, various SPE sorbents can be employed. The choice of sorbent and elution solvent is critical for achieving good recovery. While specific protocols using this compound are proprietary or method-specific, the general procedure involves conditioning the cartridge, loading the sample (spiked with the internal standard), washing away interferences, and finally eluting the analyte. sigmaaldrich.com

Complex matrices like wine, beer, and food products present significant analytical challenges due to the presence of numerous interfering compounds. researchgate.net Therefore, extraction methods must be carefully optimized.

Wine: Wine is a particularly complex matrix containing sugars, acids, ethanol (B145695), and a vast array of phenolic compounds. researchgate.net For the analysis of volatile phenols like 4-ethylguaiacol, methods often require a preliminary hydrolysis step to release glycosidically bound forms of the analyte. acs.org This is typically achieved by adjusting the sample pH to a low value (e.g., pH 1.0) with a strong acid and heating. acs.org The use of matrix-matched calibration standards is often necessary to compensate for matrix effects that are not fully corrected by the internal standard. nih.govbcwgc.org

Beer: In beer analysis, the presence of dissolved CO2 can interfere with HS-SPME by forming bubbles on the fiber, which reduces the surface area available for extraction. researchgate.net Degassing the sample prior to analysis is a common and necessary optimization step.

Other Matrices: For solid or semi-solid samples like grapes or bread, an initial homogenization step is required. acs.org In the analysis of bread, the high water content can adsorb the analyte, preventing its efficient transfer to the headspace. researchgate.net A matrix modification step, such as mixing the sample with anhydrous sodium sulfate, can be employed to bind the water and improve the release of volatile compounds. researchgate.net

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocols

Method Validation and Performance Characteristics

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com Key validation parameters include linearity, repeatability, and reproducibility. mdpi.com

Linearity demonstrates that the instrumental response is proportional to the analyte concentration over a given range. demarcheiso17025.com Calibration curves are developed by analyzing a series of standards of known concentrations. mdpi.com The use of an internal standard like this compound is critical for constructing accurate calibration curves, as it corrects for variations in extraction efficiency and instrument response. acs.orgbcwgc.org Methods employing this internal standard typically exhibit excellent linearity with high correlation coefficients (R²), often greater than 0.99. researchgate.netcore.ac.uk

The table below summarizes linearity data from various studies for the analysis of 4-ethylguaiacol.

| Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |

| Beer | Not specified | 0.993 - 0.999 | researchgate.net |

| Red Wine | 40 - 400 µg/L | Not specified | nih.gov |

| Model Wine | 0.25 - 2.0 mg/L | ≥ 0.9956 | semanticscholar.org |

| Smoked Fish | 1 - 250 ng/mL | > 0.99 | core.ac.uk |

| Alcoholic Beverages | 1 - 50 ng/L | > 0.98 | researchgate.net |

Repeatability (intra-day precision) and reproducibility (inter-day precision) measure the closeness of agreement between successive measurements of the same sample under the same or different conditions, respectively. These are typically expressed as the relative standard deviation (RSD). core.ac.uk Low RSD values indicate high method precision.

Studies incorporating deuterated internal standards for volatile phenol analysis report good precision. For instance, a method for red wine analysis reported an RSD of about 10% for repeatability. nih.gov Another study on off-flavor compounds in wine found repeatability RSDs between 3.1% and 6.3%. scribd.com An analysis of smoke-impacted volatiles in wine showed method repeatability with RSDs of approximately 6% to 12%. gcms.cz The accuracy of these methods is often evaluated through recovery experiments, with acceptable recoveries typically falling within the 70-120% range. core.ac.uk

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical figures of merit that define the performance of a method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.com When using this compound as an internal standard, these limits are determined for the target analyte, native 4-ethylguaiacol, not for the internal standard itself. The role of the deuterated standard is to ensure accuracy and precision, especially at these low concentration levels. 3m.com

Several approaches are endorsed by regulatory bodies like the International Council for Harmonisation (ICH) to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This method involves comparing the signal height of the analyte to the background noise. Typically, an LOD is established at a signal-to-noise ratio (S/N) of 3:1, while the LOQ is set at a ratio of 10:1. sepscience.comreddit.com

Based on the Standard Deviation of the Response and the Slope: This statistical approach calculates the LOD and LOQ from the calibration curve. sepscience.com The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where 'σ' is the standard deviation of the response (which can be estimated from the standard deviation of blank sample measurements or the standard error of the y-intercept of the regression line) and 'S' is the slope of the calibration curve. sepscience.comreddit.com

Research on the analysis of 4-ethylguaiacol in complex matrices like wine has established typical LOD and LOQ values. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method determined the LOD and LOQ for both 4-ethylguaiacol and 4-ethylphenol to be 10 µg/L and 50 µg/L, respectively. nih.gov Another study using headspace-solid-phase microextraction with gas chromatography (HS-SPME-GC) reported an LOD of 1 µg/L and an LOQ of 5 µg/L for 4-ethylguaiacol. nih.gov

Table 1: Example LOD and LOQ Values for 4-Ethylguaiacol in Wine Analysis This table presents data from published research to illustrate typical detection and quantification limits for the non-deuterated analyte.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| LC-MS/MS | Red and White Wine | 10 µg/L | 50 µg/L | nih.gov |

| HS-SPME-GC | Red Wine | 1 µg/L | 5 µg/L | nih.gov |

| HPLC-Fluorescence | Wine | 10 µg/L | 50 µg/L | nih.gov |

Recovery Studies and Matrix Effect Compensation Using this compound

Recovery studies are essential for validating an analytical method's effectiveness in extracting an analyte from a complex sample. The matrix effect is a common challenge, particularly in LC-MS/MS analysis, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. analchemres.organalchemres.org

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the most effective strategy to compensate for both analyte loss during sample preparation and signal variability caused by matrix effects. taylorandfrancis.comchromatographyonline.com Because this compound is chemically and physically almost identical to the native analyte, it experiences similar losses during extraction and is affected by ion suppression or enhancement in a nearly identical manner. researchgate.netmonadlabtech.com

The quantification is based on the ratio of the analyte's response to the internal standard's response. taylorandfrancis.com This ratio remains stable even if the absolute signals of both compounds fluctuate due to matrix effects or incomplete recovery, thereby ensuring the accuracy and precision of the results. researchgate.net Validation studies often demonstrate this by spiking the analyte into different matrices and showing that the method achieves consistent recovery, typically within a range of 70-120% with a relative standard deviation (RSD) below 20%. analchemres.orgchromatographyonline.com

Table 2: Conceptual Illustration of Matrix Effect Compensation using this compound This table demonstrates how the analyte/internal standard ratio remains constant, correcting for signal suppression and ensuring accurate quantification.

| Sample Type | Analyte Signal (Area) | IS Signal (Area) | Analyte/IS Ratio | Signal Suppression | Calculated Concentration |

|---|---|---|---|---|---|

| Solvent Standard | 100,000 | 105,000 | 0.952 | 0% | Reference |

| Sample with Matrix A | 50,000 | 52,500 | 0.952 | 50% | Accurate |

| Sample with Matrix B | 80,000 | 84,000 | 0.952 | 20% | Accurate |

Considerations for Stable Isotope Internal Standards in Analytical Research

While SIL-ISs are the gold standard for quantitative mass spectrometry, their effective use requires careful consideration of several factors to ensure data integrity.

Impact of Isotopic Purity on Quantification Accuracy

Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope. avantiresearch.com An ideal SIL-IS should be free of its unlabeled (d0) counterpart. If the this compound standard contains a significant amount of unlabeled 4-ethylguaiacol, this impurity will contribute to the analyte's signal, causing a positive bias in the measurement. avantiresearch.comcerilliant.com

This issue is most pronounced at low concentrations, particularly near the LOQ. The unlabeled impurity in the internal standard can artificially inflate the analyte response, potentially raising the LOQ and reducing the assay's dynamic range. avantiresearch.com Therefore, using an internal standard with the highest possible isotopic purity (typically >99%) is critical for accurate low-level quantification.

Table 3: Hypothetical Impact of Isotopic Impurity on LOQ Measurement This table models how a 1% unlabeled impurity in the this compound standard can introduce significant error when measuring an analyte at its LOQ.

| Parameter | True Analyte Signal | Signal from 1% IS Impurity | Total Measured Signal | % Error |

|---|---|---|---|---|

| Analyte at LOQ | 10,000 | 1,000 | 11,000 | +10% |

| Analyte at 10x LOQ | 100,000 | 1,000 | 101,000 | +1% |

Potential for Deuterium (B1214612) Label Depletion and Exchange

A key consideration for deuterated standards is the stability of the label. Deuterium atoms can potentially exchange with protons from the solvent (e.g., water, methanol) or the sample matrix under certain conditions. acanthusresearch.com This H/D exchange, or label depletion, compromises the integrity of the internal standard and leads to inaccurate quantification. nih.gov

The risk of exchange is highest for deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups. acanthusresearch.com The design of this compound, where the deuterium atoms are placed on the stable alkyl chain (the ethyl group), is advantageous. Carbon-deuterium (C-D) bonds on an alkyl substituent are generally not susceptible to exchange under typical analytical conditions, ensuring the label remains intact throughout sample preparation and analysis. This contrasts with standards where labels are placed in more chemically active positions. acanthusresearch.com

Addressing Chromatographic Co-elution and Interferences

For an SIL-IS to effectively compensate for matrix effects, it must co-elute perfectly with the target analyte. taylorandfrancis.com However, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to have a slightly different retention time, often eluting just before the native compound. researchgate.netnih.gov

If this separation occurs, and a matrix interference elutes between the analyte and the internal standard, they may be subjected to different degrees of ion suppression or enhancement, which invalidates the correction and affects the accuracy of the method. researchgate.net Therefore, achieving chromatographic resolution that ensures the analyte and its SIL-IS have virtually identical retention times is crucial.

Other interferences can arise from isobaric compounds in the matrix that have the same mass-to-charge ratio as the analyte or from impurities within the internal standard itself. cerilliant.comnih.gov Careful method development, including optimizing chromatographic separation and selecting specific mass transitions (in MS/MS), is necessary to mitigate these potential interferences and ensure the reliability of the quantitative data. nih.gov

Applications of 4 Ethylguaiacol D5 in Specialized Academic Research Domains

Food and Beverage Science Research

In the realm of food and beverage science, 4-Ethylguaiacol-d5 is an indispensable tool for researchers investigating the complex chemistry of aromas and off-flavors. Its structural similarity and distinct mass allow for accurate quantification of target analytes by compensating for variations during sample preparation and analysis.

Quantitative Analysis of Volatile Phenols in Wine Chemistry Research

The use of this compound is well-established in wine chemistry for the precise quantification of volatile phenols, which significantly influence the aroma and quality of wine.

Monitoring Brettanomyces Yeasts Activity and Associated Metabolites

The yeast Brettanomyces bruxellensis is a notable spoilage organism in the wine industry, responsible for producing volatile phenols that can impart undesirable "off-flavors." nih.gov These yeasts can produce 4-ethylphenol (B45693) (4-EP) and 4-ethylguaiacol (4-EG), which are associated with aromas described as "Band-Aid," "medicinal," "smoky," or "spicy." etslabs.com The presence of these compounds, even at low concentrations, can negatively impact wine quality and lead to consumer rejection, causing significant economic losses for wineries. nih.gov

Quantitative analysis of 4-EP and 4-EG is a key method for monitoring the presence and activity of Brettanomyces. etslabs.com this compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to accurately determine the concentrations of these spoilage compounds. researchgate.net This allows winemakers to detect contamination at early stages and implement control measures. Research has shown that the concentration of 4-EP and 4-EG is directly related to the population and activity of Brettanomyces. Monitoring the levels of these compounds can also assess the effectiveness of treatments aimed at controlling the yeast population.

The sensory thresholds for these compounds are low, with 4-EG having a threshold of around 50 ng/mL and 4-EP between 300 and 600 ng/mL. The ratio of 4-EP to 4-EG, which typically averages around 8:1, also influences the resulting aroma profile of the wine.

| Compound | Sensory Descriptor | Sensory Threshold (ng/mL) | Typical Ratio (4-EP:4-EG) |

|---|---|---|---|

| 4-Ethylphenol (4-EP) | Medicinal, Band-Aid | 300 - 600 | 8:1 |

| 4-Ethylguaiacol (4-EG) | Spicy, Smoky | ~50 |

Assessment of Smoke Taint and Off-Flavor Compounds

Smoke taint in wine is a significant concern for vineyards in regions prone to wildfires. Volatile phenols from wood smoke can be absorbed by grapes and subsequently impart undesirable smoky, ashy, and medicinal flavors to the finished wine. mdpi.comlatrobe.edu.au Guaiacol (B22219) and 4-methylguaiacol are primary markers for smoke taint, but other volatile phenols, including cresols, syringol, and their derivatives, also contribute to the off-flavors. mdpi.comlatrobe.edu.au

In the analysis of smoke-tainted wines, this compound is used as an internal standard in GC-MS analysis to quantify the concentration of these volatile phenols. mdpi.comacs.orgbcwgc.org This allows for an objective assessment of the extent of smoke impact on the grapes and wine. Research has shown a correlation between the concentration of these volatile phenols and the intensity of smoke-related sensory attributes like 'ashy aftertaste' and 'smoky' aroma. mdpi.com However, the relationship is complex due to synergistic effects and the influence of the wine matrix. mdpi.com Mitigation strategies during winemaking, such as different yeast strains or oak additions, have shown limited impact on reducing the concentration of these smoke-taint markers. mdpi.comsemanticscholar.org

| Compound | Associated Sensory Descriptor |

|---|---|

| Guaiacol | Smoky |

| 4-Methylguaiacol | Smoky |

| o-Cresol | Phenolic, Medicinal |

| m-Cresol | |

| p-Cresol | |

| Syringol | Smoky |

| 4-Ethylphenol | Medicinal, Barnyard |

| 4-Ethylguaiacol | Spicy, Smoky |

Studies on Wine Aging and Maturation Markers

The process of wine aging involves a complex series of chemical reactions that alter the aroma, flavor, and texture of the wine. Some volatile phenols, including 4-ethylphenol and 4-ethylguaiacol, can be extracted from toasted oak barrels during aging. iastate.eduresearchgate.net These compounds contribute to the desirable smoky and spicy notes associated with oak-aged wines. iastate.edu However, their formation can also be of microbial origin, particularly from Brettanomyces activity in the barrel. iastate.edu

Studies have investigated the contribution of non-microbial sources to the levels of 4-ethylphenol and 4-ethylguaiacol in wine. Research suggests that oak aging can contribute up to 50 µg/L of these compounds. nih.gov Therefore, when using these compounds as indicators of Brettanomyces spoilage, it is important to consider the baseline contribution from the oak barrel. nih.gov this compound can be utilized as an internal standard to accurately quantify these compounds, helping to distinguish between contributions from oak and microbial activity during the aging process.

Characterization of Aroma Compounds in Various Food Matrices

Beyond wine, this compound is a valuable tool for characterizing aroma compounds in a range of other food products.

Smoked Products and Flavor Profiles

Research on Remediation and Retention Strategies for Volatile Phenols

The presence of excess volatile phenols like 4-ethylguaiacol can be undesirable in certain products, leading to off-flavors. Research has therefore focused on methods to remove or reduce their concentrations.

Activated carbons (AC) are widely studied for their ability to remove unwanted compounds from liquid media. In the context of wine, AC treatment has been investigated as a method to remediate "Brett character," an off-flavor caused by 4-ethylphenol and 4-ethylguaiacol. mdpi.com Studies have shown that ACs, particularly those derived from coconut shells, can effectively adsorb these volatile phenols. mdpi.com The efficiency of removal is influenced by the physicochemical properties of the activated carbon, such as surface area and micropore volume. nih.gov Research indicates that while both 4-ethylphenol and 4-ethylguaiacol are retained, 4-ethylguaiacol is often retained in greater quantities. mdpi.com

Table 2: Adsorption of 4-Ethylphenol and 4-Ethylguaiacol by Activated Carbons

| Compound | Adsorption Behavior |

|---|---|

| 4-Ethylphenol | Retained more strongly on the AC surface. |

| 4-Ethylguaiacol | Retained in greater extension by the ACs. |

Source: mdpi.com

Cyclodextrins, which are cyclic oligosaccharides, are another class of compounds investigated for their potential to remove volatile phenols. adelaide.edu.au They possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with guest molecules like 4-ethylguaiacol. adelaide.edu.aumdpi.commdpi.com This complexation can reduce the volatility of the phenolic compounds, thereby mitigating their impact on aroma. Research has suggested that cyclodextrins can form inclusion complexes with both 4-ethylphenol and 4-ethylguaiacol in red wine. adelaide.edu.au The binding affinity can vary depending on the type of cyclodextrin (B1172386) used, with some showing a higher preference for 4-ethylguaiacol. adelaide.edu.au

Adsorption Studies with Activated Carbons

Environmental Analytical Chemistry Research

The precise quantification of trace organic compounds in environmental samples is a critical aspect of environmental monitoring and research.

This compound is employed as an analytical standard in environmental chemistry for the quantification of its non-labeled counterpart, which can be present as a contaminant. lgcstandards.com Its use as an internal standard in methods like GC-MS allows for the correction of analytical variability and matrix effects, ensuring the accuracy of quantitative results for environmental samples. This is crucial for assessing the extent of contamination and for studying the fate and transport of such compounds in the environment.

Chemical and Biochemical Interaction Studies

In the realm of biochemical analysis, understanding the non-covalent interactions between small molecules and large biomolecules is crucial for elucidating biological functions and mechanisms. 4-Ethylguaiacol, and by extension its deuterated isotopologue this compound, has been utilized in studies investigating these transient yet significant molecular associations.

One notable area of research involves the formation of non-covalent complexes with cyclic lipopeptides, such as lichenysins. researchgate.net These studies employ advanced analytical techniques like negative ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to probe the specifics of these interactions. researchgate.netresearchgate.net

Research has demonstrated that 4-ethylguaiacol can form a non-covalent complex with lichenysins G, a major cyclic lipopeptide. researchgate.net The primary mode of interaction identified is a hydrogen bond formed between the hydroxyl group of the 4-ethylguaiacol molecule and the carbonyl oxygen of the ester group within the loop of the lichenysin G structure. researchgate.net This hydrogen bond interaction has been shown to influence the fragmentation behavior of the lipopeptide during tandem mass spectrometry. Specifically, it facilitates the preferential opening of the ring structure at the lactone linkage. researchgate.net

The stoichiometry of this non-covalent complex has been determined to be 1:1, as verified by isothermal titration 1H-NMR analysis. researchgate.net Further confirmation of the interaction has been provided by two-dimensional 1H-1H NOESY NMR spectroscopy, which detected correlations between the protons of 4-ethylguaiacol and specific amino acid residues of the lipopeptide. researchgate.net The use of this compound in such studies is advantageous as the deuterium (B1214612) labeling allows for clear differentiation and tracking of the small molecule within the complex during mass spectrometric analysis, without significantly altering the non-covalent binding properties.

Table 1: Research Findings on Non-Covalent Complex Formation

| Interacting Molecules | Interaction Type | Key Findings | Analytical Techniques Used |

|---|---|---|---|

| 4-Ethylguaiacol & Lichenysins G | Hydrogen Bond | Formation of a 1:1 non-covalent complex. researchgate.net | Negative Ion ESI-MS/MS researchgate.net |

| The interaction influences the fragmentation pattern of the lipopeptide, promoting ring-opening at the lactone linkage. researchgate.net | 1H NMR Spectroscopy researchgate.netresearchgate.net |

Metabolomics Research in Non-Clinical Biological Systems

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, accurate quantification is paramount. This compound serves as a critical tool in quantitative metabolomic studies, particularly in non-clinical domains such as food science and microbiology. researchgate.netresearchgate.net It functions as an internal standard for the precise measurement of its non-labeled analogue, 4-ethylguaiacol, a significant aroma compound and biomarker. researchgate.netsci-hub.se

The use of a stable isotope-labeled internal standard like this compound is essential for achieving accuracy and reproducibility in quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Because this compound is chemically identical to the target analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical workflow. It experiences the same variations and losses as the native analyte during sample extraction, preparation, and injection, allowing for reliable correction and accurate quantification of the target compound. sci-hub.se

In non-clinical research, 4-ethylguaiacol is a known biomarker for the metabolic activity of various microorganisms. For instance:

In Winemaking: It is a key compound associated with the spoilage yeast Brettanomyces bruxellensis. Its concentration can indicate the level of microbial contamination and its impact on the wine's aroma profile. researchgate.net Accurate quantification using this compound as an internal standard is crucial for quality control. researchgate.net

In Fermented Foods: Halotolerant yeasts, such as certain Candida species found in soy sauce and miso, can produce 4-ethylguaiacol through the bioconversion of ferulic acid. researchgate.net Studying this pathway and quantifying the end products helps in understanding and controlling the development of characteristic flavors in these products. researchgate.net

By enabling precise measurement, this compound aids researchers in discovering and validating biomarkers associated with specific microbial metabolic activities, leading to improved process control and product quality in various non-clinical biological systems.

Table 2: Application of this compound in Quantitative Metabolomics

| Research Domain | Target Analyte | Role of this compound | Purpose / Biomarker Significance | Analytical Technique |

|---|---|---|---|---|

| Food Science (Oenology) | 4-Ethylguaiacol | Internal Standard | Quantification of microbial spoilage by Brettanomyces yeast in wine. researchgate.netresearchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Food Science (Fermentation) | 4-Ethylguaiacol | Internal Standard | Study of bioconversion pathways from ferulic acid by Candida yeasts in products like soy sauce and miso. researchgate.net | Gas Chromatography-Mass Spectrometry (GC-MS) |

Theoretical and Mechanistic Research Pertaining to 4 Ethylguaiacol D5

Investigation of Isotopic Effects on Molecular Behavior in Analytical Systems

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in 4-Ethylguaiacol-d5 introduces subtle yet significant changes in its physicochemical properties, which manifest as isotopic effects in analytical systems. These effects are primarily observed in chromatography and mass spectrometry and are crucial for its application as an internal standard. clearsynth.commusechem.com

One of the prominent isotopic effects is the alteration of retention times in chromatographic separations. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit shorter retention times compared to their non-deuterated counterparts. bioforumconf.comresearchgate.net This phenomenon, known as the "isotope effect," is attributed to the fact that a deuterium atom is smaller and forms a shorter and stronger bond with carbon than a protium atom. This leads to a smaller molecular volume and reduced lipophilicity, causing the deuterated molecule to elute earlier from the nonpolar stationary phase. bioforumconf.com

In gas chromatography (GC), the isotopic effect can be either normal (heavier isotopologue elutes later) or inverse (heavier isotopologue elutes earlier). The direction of the effect is largely dependent on the polarity of the stationary phase. researchgate.netnih.gov Nonpolar stationary phases often result in an inverse isotope effect, where the deuterated compound elutes first. Conversely, polar stationary phases tend to show a normal isotope effect. researchgate.net The position of the deuterium substitution also influences the retention behavior; deuteration on an aliphatic group, as in this compound, can have a more pronounced inverse isotope effect on retention than substitution on an aromatic ring. researchgate.netnih.gov

Interactive Table: Chromatographic Isotope Effects of Deuterated Compounds

| Analytical Technique | Stationary Phase Polarity | Observed Isotope Effect | Elution Order of this compound vs. 4-Ethylguaiacol | Underlying Principle |

| Reversed-Phase HPLC | Nonpolar | Inverse | Earlier | Reduced lipophilicity and smaller molecular volume of the deuterated compound. bioforumconf.comresearchgate.net |

| Gas Chromatography | Nonpolar | Inverse | Earlier | Weaker van der Waals interactions with the stationary phase. researchgate.net |

| Gas Chromatography | Polar | Normal | Later | Stronger polar interactions with the stationary phase. researchgate.net |

Kinetic Isotope Effects (KIEs) are another critical aspect, particularly in mass spectrometry. KIEs refer to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org While this compound is primarily used as an internal standard for quantification due to its mass shift, the stability of the C-D bond compared to the C-H bond means that fragmentation patterns in mass spectrometry can differ. csbsju.edu The higher energy required to break a C-D bond can influence the relative abundance of certain fragment ions, a factor that must be considered when developing quantitative methods. The measurement of KIEs can also be a powerful tool to elucidate reaction mechanisms. nih.govnih.gov

Studies on the Stability and Degradation Pathways of this compound under Research Conditions

The stability of a deuterated internal standard is paramount for its reliable use in quantitative analysis. acanthusresearch.com Any degradation or isotopic exchange can compromise the accuracy of the results. sigmaaldrich.com For this compound, stability considerations focus on both its chemical integrity and the stability of the deuterium labels.

General chemical stability information for the non-deuterated 4-Ethylguaiacol indicates that it is a stable compound under normal use conditions but is incompatible with strong oxidizing agents. vigon.com The deuteration in the ethyl group of this compound is on non-exchangeable positions, meaning the deuterium atoms are not readily exchanged with protons from solvents like water or methanol (B129727) under typical analytical conditions. acanthusresearch.com This is a crucial feature for a deuterated standard, as the loss of deuterium would lead to a mass shift back towards the unlabeled analyte, causing inaccuracies in quantification. sigmaaldrich.com

While specific degradation pathway studies for this compound under various research conditions (e.g., exposure to light, varying pH, or elevated temperatures) are not extensively documented in publicly available literature, research on related phenolic compounds provides some insights. For instance, studies on the degradation of 4-ethylguaiacol during processes like hydrodeoxygenation show cleavage of the methoxy (B1213986) group and dealkylation as potential reaction pathways. academie-sciences.fr The photo-oxidation of guaiacol (B22219) derivatives in aqueous solutions can lead to ring-opening reactions and the formation of more oxidized products. nsf.gov It is plausible that this compound could undergo similar degradation under harsh conditions, although the stronger C-D bonds might slightly alter the reaction kinetics compared to the non-deuterated form.

Data Table: General Stability and Degradation Profile of Guaiacol Derivatives

| Condition | Potential Degradation Pathway | Resulting Products (for non-deuterated analog) | Reference |

| Hydrodeoxygenation | Demethoxylation, Dealkylation | Phenol (B47542), Cresol, 2,4-dimethylphenol | academie-sciences.fr |

| Photo-oxidation | Ring-opening oxidation | Oxygenated monomers and oligomers | nsf.gov |

| Normal Storage (+4°C, dark) | Expected to be stable | No significant degradation | lgcstandards.com |

| Presence of Strong Oxidizing Agents | Oxidation | Various oxidation products | vigon.com |

Computational Chemistry Approaches for Understanding Deuteration Impact on Molecular Dynamics

Computational chemistry provides a powerful lens for examining the effects of isotopic substitution at a molecular level. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can predict how deuteration impacts the molecular properties and behavior of this compound.

DFT calculations are particularly useful for investigating the vibrational properties of molecules. The substitution of hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. This is a direct consequence of the increased reduced mass of the C-D oscillator. csbsju.edu These changes in vibrational frequencies and the associated zero-point energies (ZPEs) are the fundamental origin of many isotopic effects, including KIEs and equilibrium isotope effects. nih.govacs.org For instance, computational studies on phenols have shown that deuteration can slightly decrease the acidity (increase the pKa). nih.govacs.orgmdpi.com

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a stationary phase in chromatography. nih.gov These simulations can model the intermolecular forces and how they are subtly altered by deuteration. For example, the slightly smaller molar volume and altered polarizability of the deuterated ethyl group can influence its interactions with solvent molecules and chromatographic surfaces, providing a theoretical basis for the observed chromatographic isotope effects. bioforumconf.comresearchgate.net

Furthermore, DFT studies on related molecules like guaiacol have been used to explore reaction mechanisms, such as hydrodeoxygenation on catalyst surfaces. researchgate.netmdpi.com By calculating the energy barriers for different reaction pathways, these studies can predict the most likely mechanism. Similar computational approaches applied to this compound could elucidate how deuteration affects the energy landscape of its potential degradation reactions, offering a deeper understanding of its stability.

Future Directions and Emerging Research Avenues for 4 Ethylguaiacol D5

Development of Next-Generation Analytical Platforms for Enhanced Quantification

The demand for higher sensitivity, speed, and comprehensiveness in chemical analysis is driving the evolution of analytical platforms. For volatile organic compounds (VOCs) like 4-ethylguaiacol, this evolution presents new opportunities for the application of its deuterated analogue, 4-Ethylguaiacol-d5. Gas chromatography-mass spectrometry (GC-MS) is the current gold standard for VOC analysis due to its robust separation and identification capabilities. nih.gov However, next-generation platforms are emerging to address the limitations of traditional methods. frontiersin.orgresearchgate.net

Advanced platforms such as two-dimensional gas chromatography (GCxGC-MS) offer enhanced separation power, which is critical for resolving isomeric compounds and analyzing highly complex volatile profiles. In such systems, this compound is indispensable for accurate quantification, as it co-elutes with the native compound, providing a reliable reference point amidst a dense field of chromatographic peaks. sci-hub.se

Furthermore, direct sampling techniques that allow for real-time analysis, such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected-ion flow-tube mass spectrometry (SIFT-MS), are gaining traction. nih.govresearchgate.net These methods bypass time-consuming sample preparation steps, making them ideal for dynamic studies like monitoring fermentation processes or atmospheric changes. nih.govchromatographyonline.com The integration of this compound into calibration and validation protocols for these online systems will be crucial for ensuring the data is not only rapid but also quantitatively accurate. Next-generation platforms are also characterized by increased automation and the use of advanced data analytics, which will rely on the precision afforded by stable isotope standards. nih.gov

| Analytical Platform | Principle | Key Advantage | Role of this compound |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and polarity, followed by mass-based detection. nih.gov | High sensitivity and specificity; "gold standard" for VOCs. nih.gov | Internal standard for accurate quantification, correcting for sample preparation and injection variability. scioninstruments.com |

| Two-Dimensional GC (GCxGC-MS) | Enhanced separation using two columns with different stationary phases. | Superior resolution for highly complex samples. sci-hub.se | Ensures accurate peak identification and quantification in crowded chromatograms. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization for real-time VOC detection without fragmentation. nih.govfrontiersin.org | Real-time analysis, high sensitivity, no sample pre-treatment required. nih.gov | Essential for calibration and validation to convert real-time signals into accurate concentrations. |

| Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) | Uses selected reagent ions for soft chemical ionization and real-time analysis. nih.gov | High selectivity and real-time quantification of multiple VOCs. | Used to build and verify quantification libraries for the instrument. |

Exploration of Novel Research Applications in Emerging Scientific Fields

The utility of this compound is set to expand beyond its current applications in the food and beverage industry. cognitivemarketresearch.comsigmaaldrich.com Emerging fields of scientific inquiry are increasingly reliant on the precise measurement of trace-level volatile compounds as biomarkers or signaling molecules.

One promising area is in medical diagnostics and disease monitoring. Research has highlighted the potential of VOC profiles in biological matrices like breath, skin, or stool as non-invasive indicators of disease states, such as Parkinson's disease or metabolic disorders. nih.gov As 4-ethylguaiacol can be a product of microbial metabolism, its precise quantification using this compound could be vital in studies seeking to identify robust biomarkers for gut microbiome dysbiosis or specific pathologies. researchgate.net

In environmental science, 4-ethylguaiacol is a known marker for biomass burning. latrobe.edu.au As researchers develop more sophisticated models to understand the atmospheric aging and impact of brown carbon (BrC), the precise quantification of tracer compounds is essential. rsc.org this compound can facilitate highly accurate measurements in complex atmospheric aerosol samples, helping to refine climate and air quality models. rsc.org

Furthermore, in materials science, research into the off-gassing of volatile compounds from thermally treated lignocellulosic biomass or other materials requires accurate analytical methods. scispace.com Using this compound as an internal standard can improve the reliability of studies assessing material stability and safety.

Addressing Complex Matrix Challenges in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful reference technique for quantitative analysis because it combines the selectivity of mass spectrometry with the accuracy of using isotopically labeled internal standards. nih.govosti.gov One of the primary advantages of using a stable isotope-labeled standard like this compound is its ability to mitigate "matrix effects." clearsynth.com These effects occur when other components in a complex sample, such as wine, food, or biological fluids, interfere with the ionization of the target analyte, leading to inaccurate quantification. cerilliant.comscispace.com

Because this compound is chemically almost identical to the non-labeled analyte, it experiences the same variations during sample preparation, extraction, and injection. aptochem.comscioninstruments.com It co-elutes with the native 4-ethylguaiacol in chromatographic systems, meaning it is subjected to the same degree of ionization suppression or enhancement in the mass spectrometer's source. aptochem.com By calculating the ratio of the analyte to the known concentration of the internal standard, these variations are effectively normalized, leading to highly accurate and precise results even in challenging matrices. osti.govcerilliant.com

Future research will focus on applying this strength to increasingly complex samples. For instance, in the analysis of smoke-tainted wines, the matrix is notoriously complex, containing numerous phenolic compounds that can interfere with analysis. mdpi.commdpi.comnih.gov The use of this compound is crucial for accurately quantifying smoke taint markers and evaluating the efficacy of remediation strategies. mdpi.comnih.govmdpi.com Similarly, in analyzing aged spirits or fermented foods, where the chemical landscape is incredibly diverse, this compound ensures that quantification of this key flavor compound is reliable. illinois.eduresearchgate.net

| Research Area | Matrix Challenge | Finding/Contribution of Isotope Dilution | Reference |

|---|---|---|---|

| Wine Analysis (Smoke Taint) | High concentration of interfering phenolic compounds and glycosides. | Deuterated standards (including d5-4-ethylguaiacol) are essential for accurate quantification of free and bound volatile phenols to assess smoke impact. mdpi.comnih.gov | mdpi.comnih.gov |

| Alcoholic Beverages | Variability in ethanol (B145695) content, sugars, and non-volatile components affecting extraction efficiency. | An ethylene (B1197577) glycol/polydimethylsiloxane (B3030410) (EG/PDMS) based stir bar sorptive extraction (SBSE)-GC-MS method showed good recovery (81-97% in wine) for volatile phenols when using an internal standard. nih.gov | nih.gov |

| Bioanalysis | Ionization variability and extraction recovery issues in complex biological fluids (e.g., blood, plasma). | Isotopically labeled internal standards are considered the best choice for bioanalysis as they control for extraction, injection, and ionization variability, leading to more robust methods. aptochem.com | aptochem.comduq.edu |

| Oak Extracts | Artifactual generation of compounds during high-temperature GC injection. | Stable isotope dilution analysis revealed that certain sample preparation and injection techniques could artificially inflate guaiacol (B22219) concentrations, highlighting the need for careful method validation, for which deuterated standards are key. nih.gov | nih.gov |

Integration of this compound in Multi-Omics Research Workflows

Modern systems biology research increasingly relies on multi-omics approaches, integrating data from genomics, proteomics, transcriptomics, and metabolomics to build a holistic understanding of a biological system. "Volatolomics," the study of the complete set of volatile organic compounds produced by an organism, is an emerging component of these workflows. core.ac.uk

The precise and accurate data generated using this compound is critical for ensuring that the volatolomics dataset is of high enough quality for meaningful integration with other 'omics' data. For example, in studies of wine fermentation, the concentration of 4-ethylguaiacol produced by Brettanomyces yeast can be correlated with specific gene expression patterns (transcriptomics) or enzymatic activities (proteomics) in the yeast. researchgate.netnih.gov This allows researchers to move beyond simple observation to understanding the metabolic pathways and regulatory networks that lead to the production of this potent aroma compound.

In human health research, correlating the quantified levels of microbially-produced volatiles like 4-ethylguaiacol in the gut with metagenomic data from stool samples can provide powerful insights into the functional output of the gut microbiome and its relationship with health and disease. The robustness of quantification provided by this compound is a prerequisite for building the predictive models that are a key goal of such multi-omics studies. acs.org

常见问题

Q. What steps enhance reproducibility of studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。